molecular formula C50H85N19O14 B12114834 Uru-TK I

Uru-TK I

Cat. No.: B12114834
M. Wt: 1176.3 g/mol
InChI Key: MXFCWEFJWLZUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urechistachykinin I is a tachykinin antimicrobial peptide extracted from the marine worm Urechis unicinctus. This compound has garnered attention due to its potent antimicrobial properties, making it a promising candidate for alternative antibiotic therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Urechistachykinin I is synthesized using the Fmoc Solid Phase Peptide Synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out at ambient temperature with a 60-minute cycle for each amino acid addition .

Industrial Production Methods: Industrial production of Urechistachykinin I follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The synthesized peptide is then purified using high-performance liquid chromatography and characterized using mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Urechistachykinin I primarily undergoes oxidation reactions. The generation of reactive oxygen species (ROS) is a key reaction, leading to oxidative damage in microbial cells .

Common Reagents and Conditions:

Major Products: The primary products of these reactions are oxidized lipids, proteins, and nucleic acids, leading to cell death in microorganisms .

Mechanism of Action

Urechistachykinin I exerts its antimicrobial effects by generating reactive oxygen species, leading to oxidative damage and mitochondrial dysfunction in microbial cells. This results in lipid peroxidation, glutathione oxidation, and depolarization of the mitochondrial membrane, ultimately causing cell death through a ferroptosis-like mechanism .

Properties

IUPAC Name

N-[1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H85N19O14/c1-25(2)20-28(51)41(76)64-30(13-9-19-60-50(57)58)42(77)65-32(15-17-37(53)73)44(79)68-35(24-71)47(82)66-31(14-16-36(52)72)43(78)67-33(21-27-10-6-5-7-11-27)45(80)69-39(26(3)4)48(83)61-22-38(74)62-34(23-70)46(81)63-29(40(54)75)12-8-18-59-49(55)56/h5-7,10-11,25-26,28-35,39,70-71H,8-9,12-24,51H2,1-4H3,(H2,52,72)(H2,53,73)(H2,54,75)(H,61,83)(H,62,74)(H,63,81)(H,64,76)(H,65,77)(H,66,82)(H,67,78)(H,68,79)(H,69,80)(H4,55,56,59)(H4,57,58,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFCWEFJWLZUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H85N19O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1176.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.